2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene
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Overview
Description
“2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene” is a chemical compound with the CAS Number: 235106-10-2 and a molecular weight of 230.51 . It is a liquid at ambient temperature .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.51 . It is a liquid at ambient temperature . The storage temperature is ambient . The boiling point and density of this compound are 17.5ºC at 760 mmHg and 1.481g/cm3 respectively .Scientific Research Applications
Reactions with Transition Metal Carbonyls
1-Chloro-2-(trifluoromethyl)-hexafluorocyclopent-1-ene demonstrates interesting reactivity when combined with various transition metal carbonyl anions. Research has shown that reactions with [Re(CO)5]- and [Mn(CO)5]- proceed quantitatively via a nucleophilic route, leading to σ-vinyl complexes of rhenium and manganese. The study highlights the less nucleophilic nature of [CpMo(CO)3]- and [CpW(CO)3]- anions compared to [Mn(CO)5]-, leading to different reaction pathways involving metal-halogen exchange and nucleophilic substitution (Sazonov, Artamkina, & Beletskaya, 2001).
Synthesis of Fluoro-olefins
Perfluoro-2,3-dimethylbut-2-ene, an important chemical in fluoro-olefin synthesis, can be prepared through high-temperature reactions involving trifluoroiodomethane and perfluorobut-2-yne. This process exemplifies the utilization of fluorinated butenes like 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene in synthesizing complex fluoro-olefins, which are significant in various industrial and research applications (Evans, Fields, Haszeldine, & Illingworth, 1973).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF7/c1-2(6)3(7,4(8,9)10)5(11,12)13/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFYSORKRLINOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(C(F)(F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371513 |
Source
|
Record name | 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |
CAS RN |
235106-10-2 |
Source
|
Record name | 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=235106-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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